N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFHUJWIFNNUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide typically involves the reaction of oxane-4-carboxylic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by coupling agents such as carbonyldiimidazole or other activating agents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential in drug development, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Fluorinated Compounds
Key Observations :
- The trifluoroethyl group in the target compound provides a distinct electronic profile compared to non-fluorinated analogues (e.g., ), enhancing resistance to oxidative metabolism .
Key Observations :
- The target compound likely employs carbodiimide-mediated amide coupling (EDC·HCl/HOBt), a common strategy for carboxamide synthesis, as seen in .
- In contrast, trifluoroethyl ethers (e.g., ) require transition-metal catalysts (CuI) and elevated temperatures (130°C), highlighting the challenges in introducing fluorine via nucleophilic substitution .
Table 3: Property Comparison
Key Observations :
- The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogues but may reduce solubility due to hydrophobic effects .
- Fluorinated compounds generally exhibit superior metabolic stability, as seen in and , due to the strength of C-F bonds .
Biological Activity
N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carboxamides and is characterized by the presence of a trifluoroethyl group, which significantly enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity against various biological pathways. For instance:
- Inhibition of Enzymatic Activity : The trifluoroethyl group may enhance binding affinity to enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties, indicating its utility in treating fungal infections.
Antifungal Properties
Recent studies have highlighted the antifungal activity of this compound. The compound has shown promising results against several fungal strains. The mechanism appears to involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.
Cytotoxicity and Cancer Research
Research has also explored the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, which is a desirable property in cancer therapeutics.
Case Studies
-
Study on Antifungal Activity :
- Objective : To evaluate the antifungal efficacy against Candida albicans.
- Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).
- Results : this compound exhibited an MIC of 5 µg/mL against C. albicans, indicating strong antifungal potential.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on human leukemia cells.
- Methodology : Cell viability assays were performed using various concentrations of the compound.
- Results : The compound showed a half-maximal inhibitory concentration (IC50) of 15 µM in leukemia cell lines, suggesting significant anti-cancer activity.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stacks up against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide | Tetrahydropyran ring | Antifungal properties |
| GW842166X | Similar tetrahydropyran structure | Analgesic and anti-inflammatory |
| 4-(Trifluoromethyl)phenyl-tetrahydro-1H-pyrrole | Nitrogen-containing heterocycle | Neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
